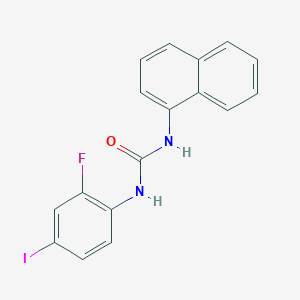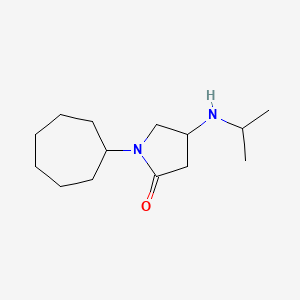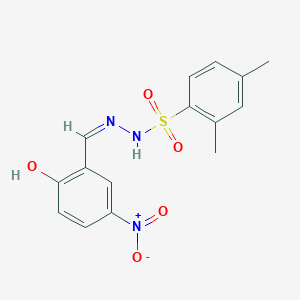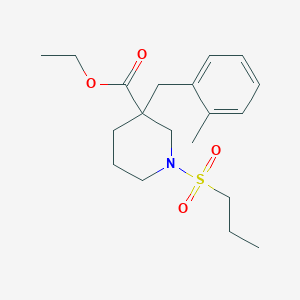![molecular formula C22H27NO3 B6071115 4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6071115.png)
4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. Also known as MPMP, this compound is a morpholine derivative that has been synthesized using a specific method.
科学的研究の応用
MPMP has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. MPMP has also been investigated for its effects on the central nervous system, specifically its potential as a treatment for depression and anxiety disorders. Additionally, MPMP has been used as a tool for studying the role of specific receptors in the body, such as the sigma-1 receptor.
作用機序
The mechanism of action of MPMP is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is found in various tissues throughout the body, including the brain. Activation of this receptor has been linked to various physiological processes, including pain perception, inflammation, and neuroprotection. MPMP has also been shown to interact with other receptors in the body, such as the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
Studies have shown that MPMP has various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, which make it a potential treatment for conditions such as arthritis and neuropathic pain. MPMP has also been shown to have antitumor properties, inhibiting the growth of cancer cells in vitro. Additionally, MPMP has been found to have anxiolytic and antidepressant effects, potentially making it a treatment for anxiety disorders and depression.
実験室実験の利点と制限
One advantage of using MPMP in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without the confounding effects of other receptors. However, one limitation is that MPMP has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, MPMP has not been extensively studied in vivo, so its effects in whole organisms are not fully understood.
将来の方向性
There are several future directions for research on MPMP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Additionally, MPMP's antitumor properties warrant further investigation, particularly in vivo studies to determine its potential as a cancer treatment. Finally, research on the sigma-1 receptor and its role in various physiological processes is ongoing, and MPMP may serve as a valuable tool in these studies.
合成法
The synthesis of 4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine involves the reaction of 3-methoxyphenylpropanoic acid with 2-phenylethylamine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then heated under reflux conditions to obtain the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography.
特性
IUPAC Name |
3-(3-methoxyphenyl)-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-20-9-5-8-19(16-20)11-13-22(24)23-14-15-26-21(17-23)12-10-18-6-3-2-4-7-18/h2-9,16,21H,10-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUJXWBGUOETOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6071038.png)
![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6071050.png)
![4-fluoro-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B6071052.png)

![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6071071.png)

![2-({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6071088.png)
![N-phenyl-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6071093.png)

![3-{[(cyclohexylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6071118.png)
![1-(cyclohexylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6071127.png)
![5-(2,3-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6071130.png)
![N-[3-(4-morpholinyl)propyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071136.png)